molecular formula C20H18FN7O2S B3414243 1-(4-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 946315-02-2

1-(4-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No. B3414243
CAS RN: 946315-02-2
M. Wt: 439.5 g/mol
InChI Key: WSJLVNCTEWPIIQ-UHFFFAOYSA-N
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Description

The compound “1-(4-fluorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have significant biological activities and are often used in the development of new drugs .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its intricate structure. The compound has been found to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation .

Mechanism of Action

The compound is known to inhibit CDK2, which is a target for cancer treatment . It has been found to significantly inhibit the growth of certain cell lines .

properties

CAS RN

946315-02-2

Molecular Formula

C20H18FN7O2S

Molecular Weight

439.5 g/mol

IUPAC Name

7-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine

InChI

InChI=1S/C20H18FN7O2S/c21-15-6-8-17(9-7-15)31(29,30)27-12-10-26(11-13-27)19-18-20(23-14-22-19)28(25-24-18)16-4-2-1-3-5-16/h1-9,14H,10-13H2

InChI Key

WSJLVNCTEWPIIQ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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